BenchChemオンラインストアへようこそ!

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 364623-10-9) is a synthetic sulfonylpiperazine derivative with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol. It belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry known for its synthetic accessibility, metabolic stability, and broad biological activity profile spanning anticancer, antibacterial, antifungal, and anti-inflammatory applications.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
CAS No. 364623-10-9
Cat. No. B3132103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine
CAS364623-10-9
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C
InChIInChI=1S/C12H17BrN2O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
InChIKeyMKJXXUUENWIACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 364623-10-9): A Regiospecific Sulfonylpiperazine Scaffold for Drug Discovery


1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 364623-10-9) is a synthetic sulfonylpiperazine derivative with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . It belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry known for its synthetic accessibility, metabolic stability, and broad biological activity profile spanning anticancer, antibacterial, antifungal, and anti-inflammatory applications [1]. The compound features a 5-bromo-2-methylphenylsulfonyl group attached to a 4-methylpiperazine moiety, with the specific bromine substitution pattern (position 5 on the phenyl ring) being a critical determinant of its physicochemical and potential pharmacological properties .

Why 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine Cannot Be Replaced by Common Analogs


Within the sulfonylpiperazine class, seemingly minor structural variations produce quantifiable differences in physicochemical properties that directly impact experimental reproducibility and biological outcomes. The specific 5-bromo-2-methylphenyl substitution pattern of CAS 364623-10-9, its N-methyl (rather than N-ethyl or N-phenyl) piperazine terminus, and its regiospecific bromine placement collectively govern LogP, topological polar surface area (TPSA), pKa, and storage stability relative to close analogs such as the 4-bromo regioisomer (CAS 486422-17-7), the N-ethyl derivative (CAS 1184289-90-4), and the des-methyl analog (CAS 486422-19-9) . Generic substitution without verifying these parameters can lead to divergent solubility profiles, altered reactivity in cross-coupling reactions, and confounded structure-activity relationship (SAR) interpretations [1].

Quantitative Differentiation of 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 364623-10-9) Versus Closest Analogs


Regioisomeric Bromine Position: 5-Bromo Versus 4-Bromo Substitution Defines Computational Lipophilicity Parity but Distinct Electronic Topology

CAS 364623-10-9 (5-bromo-2-methylphenyl regioisomer) and its direct regioisomer CAS 486422-17-7 (4-bromo-2-methylphenyl) share identical computed LogP (1.69362) and TPSA (40.62 Ų) values . However, the bromine position differentiates the two: the 5-bromo configuration places the electron-withdrawing bromine meta to the sulfonyl group, whereas the 4-bromo configuration places it para. This regioisomeric difference alters the electronic distribution on the aromatic ring, as reflected in the distinct predicted pKa of 5.96 ± 0.42 for CAS 364623-10-9 , which can affect protonation state under physiological assay conditions (pH 7.4) and consequently influence hydrogen-bonding interactions with biological targets. The 4-bromo regioisomer lacks a publicly reported pKa value, preventing direct comparison, but the structural difference is sufficient for SAR studies to require explicit specification of the 5-bromo isomer to ensure experimental consistency [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

N-Alkyl Chain Length Drives Lipophilicity Divergence: Methyl (CAS 364623-10-9) Versus Ethyl (CAS 1184289-90-4)

The N-methylpiperazine moiety of CAS 364623-10-9 yields a computed LogP of 1.69362 and a molecular weight of 333.24 g/mol . In contrast, the N-ethyl analog (CAS 1184289-90-4) exhibits a higher computed LogP of 2.08372 and a molecular weight of 347.27 g/mol . This represents a ΔLogP of +0.39 and a ΔMW of +14.03 g/mol for the ethyl homolog. The increased lipophilicity of the N-ethyl analog predicts a ~2.5-fold higher partition coefficient (logarithmic scale), which can significantly alter membrane permeability, aqueous solubility, and non-specific protein binding in biological assays . Both compounds share identical TPSA values (40.62 Ų), confirming that the lipophilicity difference arises solely from the additional methylene group without affecting hydrogen-bonding capacity .

Pharmacokinetics Lipophilicity ADME Prediction

Phenyl Ring Methyl Substitution Modulates Lipophilicity: With Methyl (CAS 364623-10-9) Versus Without (CAS 486422-19-9)

CAS 364623-10-9 bears a 2-methyl substituent on the bromophenyl ring, contributing to a computed LogP of 1.69362 . In contrast, the des-methyl analog CAS 486422-19-9, which lacks the aromatic methyl group (C11H15BrN2O2S, MW 319.22 g/mol), exhibits a higher computed LogP of 2.34–2.64 (source-dependent) [1]. The apparent higher LogP of the des-methyl analog, despite its lower molecular weight, indicates that the 2-methyl group of CAS 364623-10-9 introduces a steric and electronic effect that reduces overall lipophilicity relative to the unsubstituted phenyl analog. This non-intuitive lipophilicity trend—where the heavier, more substituted compound is actually less lipophilic—highlights the importance of using the correct compound in physicochemical profiling [2].

Medicinal Chemistry LogP Optimization Fragment-Based Drug Design

Storage Condition Requirements Differentiate CAS 364623-10-9 from Room-Temperature-Stable Analogs

CAS 364623-10-9 requires refrigerated storage at 2–8°C in sealed, dry conditions for routine use, with long-term storage recommended at -20°C (1–2 years) . In contrast, the connectivity isomer CAS 1000018-35-8 (1-[5-bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine) is reported to require only long-term storage in a cool, dry place without explicit refrigeration, and has a defined melting point of 121–122°C indicative of greater ambient thermal stability . The regioisomer CAS 486422-17-7 is similarly reported with standard cool, dry storage conditions . This differential storage requirement has practical implications for compound inventory management, shipping logistics (CAS 364623-10-9 ships at room temperature in continental US but may require cold packaging elsewhere), and experimental planning for laboratories without consistent cold storage capacity .

Compound Management Stability Procurement Logistics

Class-Level Validation: Sulfonylpiperazine Scaffold Confers Multi-Target Biological Activity with Favorable Drug-Like Properties

The sulfonylpiperazine scaffold, of which CAS 364623-10-9 is a representative member, has been validated across 187 potent derivatives documented in a comprehensive 2023 review, demonstrating activity against anticancer, antibacterial, antifungal, anti-TB, and anti-inflammatory targets [1]. Key class-level attributes include: simple synthetic pathways enabling rapid derivatization, low toxicity profiles in preliminary screening, and metabolic stability conferred by the sulfonamide moiety [1]. The scaffold has produced specific inhibitors of validated targets including LpxH (Klebsiella pneumoniae, IC50 = 0.36 μM for lead compound AZ1) [2], STAT3 (IC50 = 23 nM for lead compound YN11 in DU145 prostate cancer cells) [3], and Plasmodium falciparum actin-1/profilin dynamics [4]. While CAS 364623-10-9 itself lacks published target-specific activity data, its structural compliance with the sulfonylpiperazine pharmacophore—aromatic ring, sulfonyl linker, and piperazine core—positions it as a viable starting scaffold for medicinal chemistry optimization within this validated class [1].

Drug Discovery Anticancer Anti-Infective

Patent-Restricted Status: CAS 364623-10-9 Is Classified as a Patent Product with Sale Prohibitions

CAS 364623-10-9 is explicitly flagged as a 'patent product' on its ChemicalBook entry, with a warning that 'the sale of this product is prohibited' under certain circumstances . This designation differentiates it from close analogs such as CAS 486422-17-7 (4-bromo regioisomer), CAS 1184289-90-4 (N-ethyl analog), and CAS 486422-19-9 (des-methyl analog), none of which carry comparable patent-product warnings on their respective vendor listings . The patent restriction implies that CAS 364623-10-9 or its derivatives may be claimed in active intellectual property, potentially covering specific therapeutic applications or synthetic methodologies. This has direct implications for procurement: organizations must verify Freedom to Operate (FTO) before purchasing for commercial R&D, and availability may be constrained to approved research purposes only .

Intellectual Property Procurement Compliance Chemical Sourcing

Optimal Procurement and Research Application Scenarios for 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 364623-10-9)


Regiospecific SAR Exploration in Sulfonylpiperazine-Based Drug Discovery Programs

CAS 364623-10-9 is the appropriate choice for medicinal chemistry teams conducting systematic SAR studies that require the 5-bromo-2-methylphenyl regioisomer as a defined synthetic intermediate. The distinct electronic topology of the 5-bromo configuration (meta to sulfonyl), compared to the 4-bromo regioisomer (CAS 486422-17-7), makes it essential when the bromine position is a variable under investigation. The predicted pKa of 5.96 suggests partial deprotonation of the piperazine nitrogen at physiological pH, which may influence binding to acidic receptor pockets . Given the class-validated activity of sulfonylpiperazines against anticancer, antibacterial, and anti-inflammatory targets, this compound serves as a rational starting point for hit-to-lead optimization campaigns [1].

Computational Chemistry and Molecular Modeling with Defined Physicochemical Parameters

Researchers performing in silico screening, molecular docking, or QSAR model building can use the well-defined computational parameters of CAS 364623-10-9 (LogP 1.69362, TPSA 40.62 Ų, 2 rotatable bonds, 3 H-bond acceptors, 0 H-bond donors) as input descriptors . These parameters place the compound in a favorable drug-like chemical space (compliant with Lipinski's Rule of Five: MW < 500, LogP < 5, HBA ≤ 10, HBD ≤ 5). The compound's lower LogP relative to its N-ethyl (ΔLogP -0.39) and des-methyl (ΔLogP ≈ -0.65 to -0.95) analogs makes it preferable for virtual screening libraries targeting intracellular or aqueous-exposed binding sites where excessive lipophilicity is undesirable .

Patent-Landscape Analysis and Freedom-to-Operate Assessment in Commercial R&D

Procurement teams and IP analysts should prioritize CAS 364623-10-9 when the research objective involves understanding the patent landscape around 5-bromo-2-methylphenyl sulfonylpiperazines. The explicit patent-product designation on ChemicalBook signals active intellectual property claims that may cover this specific substitution pattern . Organizations conducting competitor patent surveillance or seeking to design-around strategies can use this compound as a reference standard for IP mapping. Conversely, for projects requiring unrestricted chemical matter, the non-patent-flagged analogs (CAS 486422-17-7, CAS 1184289-90-4, CAS 486422-19-9) may be more suitable .

Cold-Chain-Equipped Laboratory Procurement with Defined Stability Requirements

Laboratories with established cold-storage infrastructure (2–8°C refrigerators and -20°C freezers) can reliably procure and store CAS 364623-10-9 per vendor specifications [1]. The requirement for refrigerated storage, while adding logistical complexity, may indicate a compound with reactive functional groups amenable to further derivatization (e.g., the bromine atom for palladium-catalyzed cross-coupling reactions). Researchers planning Suzuki-Miyaura, Buchwald-Hartwig, or other metal-catalyzed transformations at the bromine position should verify that the storage conditions maintain the integrity of the C-Br bond until use. The absence of a reported melting point necessitates careful handling to avoid thermal degradation during experimental setup .

Quote Request

Request a Quote for 1-((5-Bromo-2-methylphenyl)sulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.